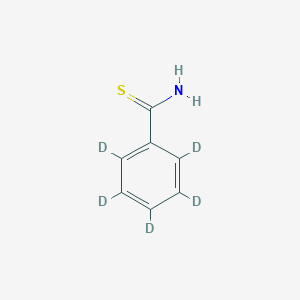

Benzothioamide-d5

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H7NS |

|---|---|

Molekulargewicht |

142.24 g/mol |

IUPAC-Name |

2,3,4,5,6-pentadeuteriobenzenecarbothioamide |

InChI |

InChI=1S/C7H7NS/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i1D,2D,3D,4D,5D |

InChI-Schlüssel |

QIOZLISABUUKJY-RALIUCGRSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=S)N)[2H])[2H] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=S)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Benzothioamide-d5: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Benzothioamide-d5, a deuterated analog of Benzothioamide. The document details its chemical properties, primary applications, and the methodologies for its use in quantitative analysis.

Introduction to this compound

This compound is a stable isotope-labeled version of Benzothioamide, where five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612).[1][2] This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays.[3][4] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3][5]

The parent compound, Benzothioamide, belongs to the thioamide class of molecules. Thioamides are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, making them a subject of interest in drug discovery and development.[6][7] Accurate quantification of thioamide-containing compounds is crucial for pharmacokinetic studies, metabolism profiling, and clinical trials.[8][9]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Thiobenzamide-2,3,4,5,6-d5 | [1] |

| Molecular Formula | C₇H₂D₅NS | [1] |

| Molecular Weight | 142.24 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Isotopic Purity | Typically >98% | [1] |

Primary Use: Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[3][4] Its utility stems from the fact that it is chemically identical to the analyte (Benzothioamide) but has a different mass due to the deuterium atoms. This allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the analyte.

Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for a bioanalytical assay using this compound as an internal standard.

Experimental Protocols

Sample Preparation (Plasma)

-

Aliquoting: Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Spiking: Add 10 µL of a known concentration of this compound (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following table outlines typical starting parameters for an LC-MS/MS method for the quantification of Benzothioamide using this compound as an internal standard. Optimization is generally required for specific instrumentation and matrices.

| Parameter | Suggested Value |

| LC Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Capillary Voltage | 3.5 kV |

Mass Spectrometry Transitions (Hypothetical)

The following are plausible MRM transitions for Benzothioamide and this compound. These would need to be determined empirically by infusing the individual compounds into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Benzothioamide | 138.0 | 77.1 (Phenyl cation) |

| This compound | 143.0 | 82.1 (d5-Phenyl cation) |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from deuterated benzene. A plausible synthetic route is outlined below, adapted from general methods for thioamide synthesis and deuterated compound preparation.[10][11]

Synthetic Pathway Overview

-

Bromination of Benzene-d6: Benzene-d6 undergoes electrophilic aromatic substitution with bromine in the presence of a Lewis acid catalyst like iron(III) bromide to yield Bromobenzene-d5.

-

Grignard Reagent Formation: Bromobenzene-d5 is reacted with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) to form the Grignard reagent, Phenyl-d5-magnesium bromide.

-

Cyanation: The Grignard reagent is then reacted with a cyanating agent like cyanogen (B1215507) chloride to introduce the nitrile group, which upon acidic workup yields Benzonitrile-d5.

-

Thionation: Finally, Benzonitrile-d5 is treated with hydrogen sulfide (B99878) in the presence of a base like pyridine to form the target molecule, this compound.

Conclusion

This compound is a crucial tool for researchers in drug development and related fields. Its primary role as an internal standard enables the accurate and precise quantification of Benzothioamide and potentially other similar thioamide-containing compounds. The methodologies outlined in this guide provide a framework for the effective implementation of this compound in quantitative assays. As the interest in thioamides as therapeutic agents continues to grow, the importance of robust analytical methods utilizing tools like this compound will become increasingly significant.

References

- 1. awuahlab.com [awuahlab.com]

- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

Benzothioamide-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Benzothioamide-d5. It is intended for researchers, scientists, and drug development professionals who utilize deuterated compounds in their work.

Introduction

This compound is a deuterated analog of Benzothioamide, a compound containing a benzene (B151609) ring attached to a thioamide group. The "-d5" designation indicates that the five hydrogen atoms on the benzene ring have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in various analytical and research applications, particularly as an internal standard in mass spectrometry-based quantification. Its chemical similarity to the unlabeled parent compound allows it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for analytical variability and improving the accuracy and precision of quantitative measurements.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pentadeuterated phenyl ring attached to a carbothioamide group.

IUPAC Name: 2,3,4,5,6-pentadeuteriobenzenecarbothioamide[1]

Synonyms: Thiobenzamide-d5, Benzene-d5-carbothioamide[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that most of the available data is computed, as experimental values for the deuterated compound are not widely published.

| Property | Value | Source |

| Molecular Formula | C₇H₂D₅NS | PubChem[1] |

| Molecular Weight | 142.24 g/mol | PubChem (Computed)[1] |

| Exact Mass | 142.06130413 Da | PubChem (Computed)[1] |

| Appearance | White to Off-White Solid | LGC Standards (for Benzoic Acid-d5) |

| XLogP3 | 1.5 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 58.1 Ų | PubChem (Computed)[1] |

| Solubility | Slightly soluble in acetonitrile (B52724), chloroform, ethyl acetate (B1210297), and methanol. | LGC Standards (for Benzoic Acid-d5) |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table provides expected spectroscopic characteristics.

| Technique | Data |

| ¹H-NMR | The ¹H-NMR spectrum is expected to show signals corresponding to the two protons on the nitrogen atom of the thioamide group. The aromatic region will be devoid of signals due to the deuterium substitution. The chemical shifts of the NH₂ protons can be broad and their position can vary depending on the solvent and concentration. |

| ¹³C-NMR | The ¹³C-NMR spectrum will show a signal for the thiocarbonyl carbon (C=S) at a characteristic downfield shift. The signals for the deuterated carbons in the benzene ring will be observable but will show coupling to deuterium. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the exact mass of the deuterated compound (m/z ≈ 142.06). Fragmentation patterns can be predicted based on the structure, with common losses involving the thioamide group. |

| Isotopic Purity | Typically >95%, with the d5 isotopologue being the most abundant.[2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[4][5][6] The following is a representative protocol for the synthesis of this compound from Benzamide-d5.

Materials:

-

Benzamide-d5

-

Lawesson's reagent

-

Anhydrous toluene

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Benzamide-d5 (1 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure. The absence of aromatic proton signals and the presence of the thioamide proton signals in the ¹H NMR spectrum are key indicators.

-

Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the molecular weight and isotopic distribution.

-

Purity Analysis: Assess the purity by High-Performance Liquid Chromatography (HPLC).

Applications in Research

The primary application of this compound is as an internal standard for the quantitative analysis of Benzothioamide and related compounds in complex matrices by liquid chromatography-mass spectrometry (LC-MS/MS).[7] Deuterated internal standards are considered the gold standard in bioanalysis due to their ability to compensate for matrix effects and variations in sample processing.

Biological Activity and Signaling Pathways

Thioamide-containing compounds have garnered significant interest in medicinal chemistry. Some thioamides, such as ethionamide, are known to exhibit antitubercular activity by inhibiting mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition occurs through the targeting of the enoyl-acyl carrier protein reductase (InhA). While the primary application of this compound is as an internal standard, understanding the potential biological context of the parent compound is valuable.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological matrix using this compound as an internal standard.

Detailed LC-MS/MS Protocol using this compound

This protocol outlines the steps for quantifying an analyte in plasma using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and this compound in methanol.

-

From the stock solutions, prepare working solutions at appropriate concentrations for creating calibration standards and for spiking the internal standard.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

-

Flow Rate: As recommended for the column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and this compound.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical tool for researchers requiring accurate quantification of Benzothioamide or structurally similar compounds. Its use as an internal standard in LC-MS/MS workflows significantly enhances the reliability and robustness of analytical data. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively incorporate this deuterated standard into their studies.

References

- 1. Thiobenzamide-2,3,4,5,6-d5 | C7H7NS | CID 131869387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lgcstandards.com [lgcstandards.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of Benzothioamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Benzothioamide-d5, a deuterated analog of Benzothioamide. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and analytical sciences who require a detailed understanding of the preparation of this stable isotope-labeled compound. This compound is a valuable tool for use as an internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1]

Overview of the Synthesis Pathway

The synthesis of this compound is a two-step process commencing with the commercially available starting material, Benzoyl chloride-d5. The initial step involves the amidation of Benzoyl chloride-d5 to produce Benzamide-d5. The subsequent and final step is the thionation of the amide group of Benzamide-d5 to yield the desired this compound. Lawesson's reagent is a commonly employed and effective thionating agent for this transformation.

References

Mechanism of Action of Benzothioamide-d5 in Biological Systems: A Technical Guide

Introduction

Benzothioamide-d5 is a deuterated analog of benzothioamide, a class of compounds investigated for their therapeutic potential, particularly as antimicrobial agents. While specific research on the d5 isotopic variant is emerging, its mechanism of action is presumed to be identical to that of other well-studied thioamides, such as ethionamide (B1671405), a cornerstone second-line treatment for multidrug-resistant tuberculosis.[1][2][3] This guide synthesizes the established biological mechanisms of analogous thioamides to provide a comprehensive working model for this compound.

The strategic incorporation of deuterium (B1214612) (d5) in the phenyl ring is a common medicinal chemistry strategy aimed at altering metabolic pathways.[4] Specifically, deuteration can increase the stability of C-H bonds, making them less susceptible to cleavage by metabolic enzymes like cytochrome P450s. This can lead to a more favorable pharmacokinetic profile, including a longer half-life and increased systemic exposure, potentially enhancing therapeutic efficacy and reducing dosage frequency.

This document outlines the core mechanism of action, presents quantitative biological data from analogous compounds, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows.

Core Mechanism of Action: A Prodrug Activation Cascade

This compound, like ethionamide, is a prodrug that requires enzymatic activation within the target pathogen, Mycobacterium tuberculosis (Mtb), to exert its antimicrobial effect.[1][2][3][5] The activation and subsequent inhibition process involves a multi-step cascade targeting the synthesis of mycolic acids, which are essential, waxy lipid components of the mycobacterial cell wall.[1][6]

1. Enzymatic Activation: The process is initiated by a bacterial flavin-containing monooxygenase enzyme, EthA (also referred to as EtaA).[1][2][7][8] EthA catalyzes the S-oxidation of the thioamide group, converting the inactive prodrug into a reactive intermediate, likely a sulfoxide (B87167).[7][9][10] The expression of EthA is negatively regulated by the transcriptional repressor EthR.[3][6] Mutations in the ethA gene are a primary cause of resistance to thioamide drugs.[1][3]

2. Formation of an NAD Adduct: The activated thioamide metabolite is highly reactive and subsequently forms a covalent adduct with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor.[2][11][12][13]

3. Inhibition of the Enoyl-ACP Reductase (InhA): The resulting Thioamide-NAD adduct is the ultimate bioactive molecule.[2][14] It acts as a potent, tight-binding inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[1][6][11]

4. Disruption of Mycolic Acid Synthesis: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for elongating the long-chain fatty acids that are precursors to mycolic acids.[1][2] By inhibiting InhA, this compound effectively halts mycolic acid production, leading to a compromised cell wall structure. This disruption increases the cell's permeability and susceptibility to external stressors, ultimately resulting in bacterial cell death.[1]

Signaling Pathway Diagram

Caption: Prodrug activation and target inhibition pathway of this compound.

Quantitative Biological Data

The following data, derived from studies on ethionamide and other thioamides, provide a quantitative framework for understanding the potential activity of this compound.

| Parameter | Organism / System | Value | Reference Compound |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.5 - 2.5 µg/mL | Ethionamide |

| InhA Inhibition (Ki) | Purified Mtb InhA | Nanomolar range | ETH-NAD Adduct |

| Pharmacokinetics (Human, Oral) | |||

| Time to Peak Plasma Concentration (Tmax) | Humans | ~3 hours | Prothionamide |

| Elimination Half-life (t1/2) | Humans | ~2-3 hours | Prothionamide |

| Area Under the Curve (AUC0-12h) | Humans | 11.0 ± 3.7 µg·h/mL | Prothionamide |

(Note: Pharmacokinetic parameters are highly variable and are expected to differ for the deuterated compound. The values for prothionamide, a close analog, are provided for context.[15])

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel antimicrobial agents. Below are protocols for key assays used to characterize compounds like this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Mycobacterial Culture:

- Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

- Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.6-0.8 (logarithmic growth phase).

- Adjust the bacterial suspension to a McFarland standard of 0.5.

2. Compound Preparation:

- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

- Perform a two-fold serial dilution in a 96-well microplate using 7H9 broth to achieve a range of desired final concentrations.

3. Inoculation and Incubation:

- Add the standardized bacterial suspension to each well of the microplate.

- Include positive (no drug) and negative (no bacteria) controls.

- Seal the plate and incubate at 37°C for 7-14 days.

4. MIC Determination:

- Assess bacterial growth visually or by measuring OD600.

- The MIC is the lowest drug concentration in which no visible growth is observed.

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=10,

margin=0.15

];

// Nodes

Culture [label="1. Culture Mtb to\nLog Phase (OD600 0.6-0.8)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Standardize [label="2. Standardize Inoculum\n(McFarland 0.5)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Dilute [label="3. Serially Dilute\nthis compound in Plate", fillcolor="#FBBC05", fontcolor="#202124"];

Inoculate [label="4. Inoculate Plate with\nStandardized Mtb Culture", fillcolor="#34A853", fontcolor="#FFFFFF"];

Incubate [label="5. Incubate at 37°C\n(7-14 Days)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Read [label="6. Read Results Visually\nor by OD600", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Determine [label="7. Determine Lowest Concentration\nwith No Growth (MIC)", fillcolor="#202124", fontcolor="#FFFFFF", shape= Mdiamond];

// Edges

Culture -> Standardize [color="#202124"];

Standardize -> Inoculate [color="#202124"];

Dilute -> Inoculate [color="#202124"];

Inoculate -> Incubate [color="#202124"];

Incubate -> Read [color="#202124"];

Read -> Determine [color="#202124"];

}

#### **Protocol 2: In Vitro Pharmacokinetic (PK) Assay - Metabolic Stability**

This protocol assesses the stability of a compound in the presence of liver microsomes, providing an early indication of its metabolic clearance. This is particularly relevant for comparing this compound to its non-deuterated counterpart.

**1. Reagent Preparation:**

* Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

* Thaw pooled human liver microsomes (HLM) on ice.

* Prepare a 1 mM stock solution of the test compound (this compound and its non-deuterated analog) in acetonitrile (B52724) or DMSO.

* Prepare a cofactor solution of NADPH (NADPH-regenerating system).

**2. Incubation:**

* In a microcentrifuge tube, pre-warm a mixture of buffer, HLM, and the test compound (at a final concentration of ~1 µM) to 37°C.

* Initiate the metabolic reaction by adding the NADPH solution.

* Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

**3. Reaction Quenching and Sample Processing:**

* Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

* Vortex and centrifuge the samples to precipitate proteins.

* Transfer the supernatant for analysis.

**4. LC-MS/MS Analysis:**

* Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

* The disappearance of the parent compound over time is used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

##### **Experimental Workflow: Metabolic Stability Assay**

```dot

digraph "Metabolic_Stability_Workflow" {

graph [

rankdir="TB",

splines=true,

nodesep=0.4,

fontname="Arial",

fontsize=10,

bgcolor="#F1F3F4"

];

node [

shape=box,

style="filled",

fontname="Arial",

fontsize=10,

margin=0.15

];

// Nodes

Prepare [label="1. Prepare Microsomes,\nBuffer, and Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prewarm [label="2. Pre-warm Mixture\nto 37°C", fillcolor="#FBBC05", fontcolor="#202124"];

Initiate [label="3. Initiate Reaction\nwith NADPH", fillcolor="#34A853", fontcolor="#FFFFFF"];

Sample [label="4. Sample at Time Points\n(0, 5, 15, 30, 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quench [label="5. Quench Reaction with\nAcetonitrile + Internal Std.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Process [label="6. Centrifuge to\nPellet Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyze [label="7. Analyze Supernatant\nby LC-MS/MS", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Calculate [label="8. Calculate In Vitro\nHalf-Life (t1/2)", fillcolor="#202124", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges

Prepare -> Prewarm [color="#202124"];

Prewarm -> Initiate [color="#202124"];

Initiate -> Sample [color="#202124"];

Sample -> Quench [color="#202124"];

Quench -> Process [color="#202124"];

Process -> Analyze [color="#202124"];

Analyze -> Calculate [color="#202124"];

}

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion

The mechanism of action for this compound in biological systems is projected to mirror that of established thioamide drugs like ethionamide. It functions as a prodrug, activated by the mycobacterial enzyme EthA to form an inhibitory adduct with NAD+, which in turn blocks the InhA enzyme and disrupts mycolic acid synthesis. The key distinction of the d5 variant lies in its potential for an improved pharmacokinetic profile due to enhanced metabolic stability. The experimental protocols and quantitative data provided herein serve as a foundational guide for researchers and drug development professionals to rigorously evaluate this compound as a potential next-generation antitubercular agent.

References

- 1. What is the mechanism of Ethionamide? [synapse.patsnap.com]

- 2. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethionamide - Wikipedia [en.wikipedia.org]

- 4. Thiobenzamide-2,3,4,5,6-d5 | C7H7NS | CID 131869387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]

- 7. pnas.org [pnas.org]

- 8. EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethionamide biomimetic activation and an unprecedented mechanism for its conversion into active and non-active metabolites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Benzothioamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for deuterated benzothioamide is not extensively available in public literature. This guide provides a comprehensive overview based on the known properties of benzothioamide and the established principles of deuterium (B1214612) substitution on the physicochemical properties of organic molecules. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

Benzothioamide, a thio-analogue of benzamide, serves as a crucial building block in the synthesis of various sulfur-containing heterocyclic compounds. The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter a molecule's metabolic fate and reaction kinetics without fundamentally changing its core chemical structure and biological activity. This "deuterium effect" is of particular interest in drug development for enhancing pharmacokinetic profiles, such as increasing a drug's half-life or reducing the formation of toxic metabolites. This guide focuses on the predicted physical and chemical properties of deuterated benzothioamide, specifically pentadeuterated benzothioamide (benzothioamide-d5), and provides detailed experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The introduction of deuterium atoms into the benzothioamide structure is expected to have predictable effects on its physical and chemical properties. The most significant changes will be observed in its molecular weight and spectroscopic characteristics.

The following tables summarize the known properties of benzothioamide and the predicted properties of pentadeuterated benzothioamide (where the five protons of the phenyl group are replaced by deuterium).

Table 1: Physical and Chemical Properties of Benzothioamide (Non-deuterated)

| Property | Value | Reference |

| Molecular Formula | C₇H₇NS | [1] |

| Molecular Weight | 137.20 g/mol | [1] |

| Appearance | Yellowish crystals | |

| Melting Point | 115-117 °C | |

| Boiling Point | Decomposes | |

| Solubility | Soluble in ethanol, ether, chloroform | |

| pKa | Not readily available |

Table 2: Predicted Physical and Chemical Properties of Pentadeuterated Benzothioamide (this compound)

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₂D₅NS | Replacement of 5 aromatic hydrogens with deuterium. |

| Molecular Weight | 142.23 g/mol | Increase in mass due to the five deuterium atoms. |

| Appearance | Yellowish crystals | Expected to be visually identical to the non-deuterated form. |

| Melting Point | Slight increase compared to C₇H₇NS | Deuteration can slightly alter crystal packing and intermolecular forces, often leading to a minor increase in melting point. |

| Boiling Point | Decomposes | Similar thermal stability is expected. |

| Solubility | Soluble in ethanol, ether, chloroform | No significant change in polarity is expected. |

| pKa | Slightly higher than C₇H₇NS | The C-D bond is slightly less electron-donating than the C-H bond, which could slightly decrease the acidity of the N-H protons. |

Experimental Protocols

This protocol adapts a known method for the synthesis of thioamides from nitriles using a sulfur source.[2][3]

Reaction Scheme:

C₆D₅CN + H₂S → C₆D₅CSNH₂

Materials and Reagents:

-

Benzonitrile-d5 (B47950) (C₆D₅CN)

-

Sodium hydrosulfide (B80085) (NaHS) or Hydrogen Sulfide (H₂S) gas

-

Ammonium (B1175870) chloride (NH₄Cl)[4]

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (2 M)

-

Deionized water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzonitrile-d5 (1.0 eq) in DMF.

-

Add sodium hydrosulfide (1.5 eq) and ammonium chloride (2.0 eq) to the solution.[4]

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Acidify the mixture with 2 M HCl to a pH of ~5-6. A yellow precipitate should form.

-

Filter the crude product and wash it with cold water.

-

For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

-

Dry the purified product under vacuum to obtain pentadeuterated benzothioamide as a yellow crystalline solid.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6]

-

Acquire a ¹H NMR spectrum.

-

Expected Result: The aromatic region (typically ~7.4-7.8 ppm for benzothioamide) should show a significant reduction in signal intensity, ideally being absent. The only prominent signals should be from the -NH₂ protons (a broad singlet, the chemical shift of which is solvent-dependent) and any residual protons in the deuterated solvent. The integration of any remaining signals in the aromatic region compared to the -NH₂ protons can be used to estimate the deuterium incorporation.

-

-

²H (Deuterium) NMR Spectroscopy:

-

Prepare a more concentrated sample (20-30 mg) in a non-deuterated solvent (e.g., CHCl₃ or DMSO).

-

Acquire a ²H NMR spectrum.[7]

-

Expected Result: A signal in the aromatic region corresponding to the chemical shift of the aromatic protons in the non-deuterated compound will confirm the presence and location of deuterium.

-

3.2.2. Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.[8][9]

-

Expected Result: The mass spectrum should show a molecular ion peak ([M+H]⁺ in ESI) at m/z 143.23, corresponding to the molecular weight of C₇H₂D₅NS. The isotopic distribution pattern will also be indicative of the number of deuterium atoms. For comparison, the non-deuterated benzothioamide has a molecular ion peak at m/z 138.20.[1]

3.2.3. Infrared (IR) Spectroscopy

-

Prepare a sample as a KBr pellet or a thin film.

-

Acquire an IR spectrum.

-

Expected Result: The spectrum will show characteristic peaks for the C=S and N-H bonds. The C-D stretching vibrations will appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (around 3000-3100 cm⁻¹ for aromatic C-H).[10][11][12] The characteristic bands for the thioamide group (Amide I, II, and III bands) should be present, though their positions might be slightly shifted compared to the non-deuterated analog.[10]

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of deuterated benzothioamide.

Caption: The kinetic isotope effect in C-H vs. C-D bond cleavage.

References

- 1. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Method for producing 4-substituted benzothioamide derivative - Eureka | Patsnap [eureka.patsnap.com]

- 5. sites.bu.edu [sites.bu.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. scispace.com [scispace.com]

- 11. THIOBENZAMIDE(2227-79-4) IR Spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of Benzothioamide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and emergency procedures for Benzothioamide-d5. The information is intended to ensure the safe use of this compound in a laboratory and research setting.

Introduction to this compound

This compound is the deuterium-labeled version of Benzothioamide.[1] It is primarily utilized as a tracer or an internal standard for quantitative analysis in research and development, particularly in pharmacokinetic and metabolic studies.[1] Its chemical and physical properties are similar to its non-deuterated counterpart, but its safety profile requires careful consideration due to its classification as a hazardous substance.

Synonyms: Thiobenzamide-2,3,4,5,6-d5, 2,3,4,5,6-pentadeuteriobenzenecarbothioamide[2] CAS Number: 1219804-59-7[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

-

GHS Classification:

-

GHS Label Elements:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₂D₅NS | [1] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 125 - 128 °C (257 - 262 °F) | [3] |

| Solubility | Slightly soluble in water. | [4] |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | [3] |

Table 2: Toxicological Data

| Metric | Value | Species | Notes |

| Acute Oral Toxicity (LD50) | 1160 mg/kg | Mouse | Data for non-deuterated analog, Benzamide.[5] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | N/A | [3] |

| Germ Cell Mutagenicity | Category 2: Suspected of causing genetic defects. | N/A | [3] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is mandatory when handling this compound to minimize exposure and risk.

4.1. Engineering Controls

-

Work should be conducted in a well-ventilated area.[6]

-

Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[5]

-

Ensure that eyewash stations and safety showers are in close proximity to the workstation.[7]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. The following diagram outlines the selection process.

Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.

4.3. Hygiene Measures

-

Preventive skin protection is recommended.[3]

4.4. Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[6]

-

The storage area should be locked up or accessible only to qualified or authorized personnel.[3]

-

Recommended storage temperature is specified on the product label.[3] For long-term stability, storage at -20°C (powder) or -80°C (in solvent) is advised.[1]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure. This section details the necessary first-aid and spill response protocols.

5.1. First-Aid Measures

The following diagram outlines the logical steps for responding to an exposure event.

Caption: First-aid response logic for different routes of exposure to this compound.

5.2. Spill Response Protocol

-

Personal Precautions: Avoid inhalation of dust and contact with the substance.[3] Ensure adequate ventilation and evacuate the danger area.[3]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleaning:

Disposal Considerations

Waste material must be disposed of in accordance with all applicable national and local regulations.[3]

-

Leave chemicals in their original containers.[3]

-

Do not mix with other waste.[3]

-

Handle uncleaned containers in the same manner as the product itself.[3]

-

Dispose of contents and containers at an approved waste disposal plant.[3]

The following diagram illustrates the logical workflow for handling this compound, from initial safety assessment to final disposal.

Caption: Comprehensive workflow for the safe handling of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Thiobenzamide-2,3,4,5,6-d5 | C7H7NS | CID 131869387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. THIOBENZAMIDE | 2227-79-4 [chemicalbook.com]

- 5. actylislab.com [actylislab.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

Commercial Suppliers and Technical Guide for Benzothioamide-d5 in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Benzothioamide-d5, a deuterated analog of Benzothioamide, for research purposes. It is intended for researchers, scientists, and drug development professionals who require high-purity, isotopically labeled compounds for applications such as pharmacokinetic studies, metabolic profiling, and as internal standards in quantitative mass spectrometry.

Introduction to this compound

This compound is a stable isotope-labeled version of Benzothioamide where five hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight. This property makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, as it co-elutes with the analyte of interest and can be used to correct for variations in sample preparation and instrument response.

Commercial Availability

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available this compound from identified suppliers. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| MedChemExpress | This compound | 1219804-59-7 | C₇H₂D₅NS | >98% (Typical)¹ | >98% (Typical)¹ | Inquire |

| LGC Standards (Toronto Research Chemicals) | Thiobenzamide-2,3,4,5,6-d5 | 1219804-59-7 | C₇H₂D₅NS | 98 atom % D | min 98% | 0.25 g, 0.5 g |

¹Based on typical purity specifications for stable isotope-labeled compounds from this supplier. A lot-specific Certificate of Analysis should be consulted for precise data.

Experimental Protocols

The primary application of this compound in research is as an internal standard for the quantitative analysis of Benzothioamide in biological matrices. Below is a representative methodology for its use in an LC-MS/MS assay for a pharmacokinetic study.

Protocol: Quantification of Benzothioamide in Human Plasma using this compound as an Internal Standard by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Benzothioamide in human plasma.

2. Materials and Reagents:

-

Benzothioamide (analytical standard)

-

This compound (internal standard)

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

4. Standard Solutions Preparation:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benzothioamide and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the primary stock solution of Benzothioamide with 50% methanol in water to prepare working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the primary stock solution of this compound with 50% methanol in water.

5. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 10 µL of the IS working solution (100 ng/mL this compound) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

6. LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-0.5 min: 20% B

-

0.5-2.5 min: 20% to 80% B

-

2.5-3.0 min: 80% B

-

3.0-3.1 min: 80% to 20% B

-

3.1-4.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Ionization Mode: ESI Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Benzothioamide: Determine precursor and product ions (e.g., m/z 138 -> 77)

-

This compound: Determine precursor and product ions (e.g., m/z 143 -> 82)

-

Note: The exact m/z values need to be optimized by direct infusion of the compounds.

-

7. Data Analysis:

-

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of Benzothioamide in the plasma samples is determined from the calibration curve using linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an internal standard in a typical bioanalytical experiment.

Caption: Workflow for bioanalytical sample processing and analysis.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be investigated using labeled compounds like this compound to trace metabolic fates or quantify pathway intermediates.

Caption: Hypothetical metabolic pathway of Benzothioamide.

Literature review on the discovery of Benzothioamide-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of Benzothioamide-d5, a deuterated analog of benzothioamide. This document details plausible synthetic pathways, experimental protocols, and characterization data, serving as a valuable resource for researchers in medicinal chemistry, drug discovery, and isotopic labeling.

Introduction

Benzothioamide and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a range of biological activities. The introduction of deuterium (B1214612) at specific molecular positions can offer advantages in drug development by altering metabolic pathways, potentially enhancing pharmacokinetic and safety profiles. This compound, with its deuterated phenyl ring, represents a valuable tool for such investigations. This guide outlines the key methodologies for its preparation and characterization.

Synthetic Pathways

The synthesis of this compound can be approached through two primary and well-established methods for thioamide formation: the thionation of a corresponding deuterated amide and the Willgerodt-Kindler reaction of a deuterated aldehyde.

Pathway A: Thionation of Benzamide-d5

This is a direct and widely used method for the synthesis of thioamides. It involves the conversion of the carbonyl group of Benzamide-d5 into a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent.

An In-depth Technical Guide to Benzothioamide-d5: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzothioamide-d5, including its fundamental properties, synthesis, and primary applications in quantitative analysis. Furthermore, this report delves into the biological significance of the broader class of benzothioamides, exploring their mechanisms of action and potential therapeutic applications.

Core Compound Identification: this compound

This compound is the deuterium-labeled form of Benzothioamide. The incorporation of five deuterium (B1214612) atoms into the benzene (B151609) ring makes it an ideal internal standard for quantitative mass spectrometry-based assays.

| Property | Value | Citation |

| CAS Number | 1219804-59-7 | [1][2] |

| Molecular Formula | C7H2D5NS | [1] |

| Molecular Weight | 142.23 g/mol | [1] |

| Appearance | Solid | [1] |

| Primary Use | Tracer, Internal standard for NMR, GC-MS, or LC-MS | [1] |

Synthesis and Chemical Properties

The synthesis of benzothioamides can be achieved through various chemical reactions. A common method involves the thionation of the corresponding benzamide (B126).

General Experimental Protocol for the Synthesis of N-Aryl Substituted Benzothioamides

A prevalent method for synthesizing N-aryl substituted benzothioamides involves a one-pot, two-step process. Initially, the N-aryl-substituted benzamide is converted to a benzimidoyl chloride derivative using thionyl chloride. Subsequently, this intermediate reacts with a thiating agent, such as N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, to yield the final N-aryl-substituted benzothioamide.[3]

Step 1: Formation of Benzimidoyl Chloride A mixture of the starting N-aryl-substituted benzamide (2.5 mmol) and thionyl chloride (5 mL) is heated at 70°C for 8 hours. The excess thionyl chloride is then removed under reduced pressure. The reaction mixture is further heated to 120°C under reduced pressure (50 mmHg) for an additional 2 hours to yield the crude benzimidoyl chloride as a clear, yellowish oil. This intermediate is typically used in the next step without further purification.[3]

Step 2: Thionation to N-Aryl-Substituted Benzothioamide The crude benzimidoyl chloride is dissolved in a suitable solvent like acetonitrile (B52724) (10 mL). A thiating agent, such as N-isopropyldithiocarbamate isopropyl ammonium salt (2.5 mmol), is added to the solution. The reaction mixture is stirred at room temperature for 1-2 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure. The resulting solid residue is then treated with ethanol (B145695) (25 mL), leading to the precipitation of the N-aryl-substituted benzothioamide, which can be collected by filtration and purified by crystallization.[3]

Biological Significance and Mechanism of Action of Thioamides

The thioamide functional group is a crucial pharmacophore in a variety of biologically active compounds. Notably, several thioamide-containing drugs exhibit potent antitubercular activity.

Antitubercular Activity of Thioamides

Thioamide drugs, such as ethionamide (B1671405) (ETH) and prothionamide (PTH), are effective in treating mycobacterial infections, including tuberculosis.[4][5] These drugs are prodrugs that require activation within the mycobacterium to exert their therapeutic effect. The activation is catalyzed by the enzyme EthA, a monooxygenase.[6]

The activated form of the thioamide drug then covalently binds to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) to form a drug-NAD adduct. This adduct is a potent inhibitor of the enzyme InhA, an enoyl-acyl carrier protein reductase.[4][5] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall. By inhibiting InhA, thioamide drugs disrupt mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[6]

Quantitative Data on the Biological Activity of Thioamide Derivatives

The biological activity of thioamides is highly dependent on their substitution patterns. The following table presents the inhibitory activity of a series of 2-hydroxythiobenzanilides on photosynthetic electron transport (PET) in spinach chloroplasts.[7]

| Compound | R¹ | R² | pI₅₀ (PET Inhibition) |

| 2-hydroxy-N-(4-chlorophenyl)thiobenzamide | H | 4'-Cl | 4.89 |

| 2-hydroxy-N-(3,4-dichlorophenyl)thiobenzamide | H | 3',4'-diCl | 5.50 |

| 2-hydroxy-N-(4-bromophenyl)thiobenzamide | H | 4'-Br | 5.01 |

| 2-hydroxy-N-(4-iodophenyl)thiobenzamide | H | 4'-I | 5.14 |

| 2-hydroxy-N-(4-methylphenyl)thiobenzamide | H | 4'-CH₃ | 4.72 |

| 5-chloro-2-hydroxy-N-phenylthiobenzamide | 5-Cl | H | 5.15 |

| 5-chloro-2-hydroxy-N-(4-chlorophenyl)thiobenzamide | 5-Cl | 4'-Cl | 5.92 |

Application of this compound in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, injection volume, and matrix effects.[8]

General Experimental Protocol for Quantitative Analysis using LC-MS/MS with a Deuterated Internal Standard

This protocol outlines a general workflow for the quantification of an analyte (in this case, Benzothioamide) in a biological matrix (e.g., serum) using its deuterated analog (this compound) as an internal standard.

1. Sample Preparation:

-

A known concentration of the internal standard (this compound) is spiked into all samples, including calibration standards, quality controls, and unknown samples.

-

The analyte and internal standard are extracted from the biological matrix using an appropriate method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

The extracted samples are then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

-

The reconstituted samples are injected into an LC-MS/MS system.

-

The analyte and the internal standard are separated chromatographically on a suitable LC column.

-

The separated compounds are then ionized in the mass spectrometer source (e.g., electrospray ionization - ESI).

-

The analyte and internal standard are detected and quantified using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.

3. Data Analysis:

-

The peak areas of the analyte and the internal standard are integrated.

-

A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.

-

The concentration of the analyte in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. projekty.ncn.gov.pl [projekty.ncn.gov.pl]

In Vitro Profile of Benzothioamide-d5: A Technical Overview

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant lack of specific in vitro studies conducted on Benzothioamide-d5. As such, it is not possible to provide a detailed technical guide with quantitative data, specific experimental protocols, or established signaling pathways directly pertaining to this deuterated compound. The information presented herein is based on studies of the non-deuterated parent compound, thiobenzamide (B147508), and related benzamide (B126) derivatives. This information should be interpreted with caution, as deuteration can significantly alter the metabolic fate and biological activity of a compound.

Introduction to Thiobenzamide and its Derivatives

Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene (B151609) ring. They have been investigated for a variety of potential therapeutic applications. The introduction of deuterium (B1214612) (d5) in this compound involves the replacement of five hydrogen atoms on the benzene ring with their heavier isotope. This modification is often employed in drug development to alter the compound's metabolic profile, potentially leading to improved pharmacokinetic properties.

Potential Mechanism of Action (Inferred from Related Compounds)

While no direct studies on this compound are available, research on related benzamide and thiobenzamide structures suggests several potential mechanisms of action that could be relevant starting points for future in vitro investigations.

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

Studies on benzamide riboside, a related compound, have shown that it can be metabolized to an analogue of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) which then inhibits IMPDH.[1][2] IMPDH is a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides. Inhibition of this enzyme can disrupt DNA and RNA synthesis, leading to cytotoxic effects, particularly in rapidly proliferating cells like cancer cells.[1][2]

Interaction with Serotonin (B10506) Receptors

Certain benzamide derivatives have been shown to interact with serotonin receptors, specifically the 5-HT4 receptor subtype.[3] This interaction can modulate intracellular signaling pathways, such as cyclic AMP (cAMP) production, and influence various physiological processes.[3]

In Vitro Metabolism of Thiobenzamide (Non-Deuterated)

In vitro studies using rat liver microsomes have elucidated the metabolic pathway of the non-deuterated parent compound, thiobenzamide.

Experimental Protocol: Microsomal Metabolism Assay

A typical protocol to assess the in vitro metabolism of a compound like thiobenzamide would involve the following steps:

-

Preparation of Microsomes: Liver microsomes are isolated from homogenized liver tissue by differential centrifugation.

-

Incubation: The test compound (thiobenzamide) is incubated with the liver microsomes in the presence of NADPH and oxygen.

-

Metabolite Extraction: Following incubation, the reaction is stopped, and metabolites are extracted from the mixture using an organic solvent.

-

Analysis: The extracted metabolites are then identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Metabolic Pathway of Thiobenzamide

The primary metabolic transformation of thiobenzamide in vitro is an S-oxidation reaction, catalyzed mainly by the microsomal FAD-containing monooxygenase.[4] This leads to the formation of thiobenzamide S-oxide, which can be further oxidized to a reactive sulfene (B1252967) intermediate (TBSO2) before being converted to benzamide.[4]

Caption: In Vitro Metabolic Pathway of Thiobenzamide.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the mechanisms of related compounds, a hypothetical signaling pathway for a benzothioamide derivative could involve the modulation of nucleotide synthesis or neurotransmitter receptor signaling.

IMPDH Inhibition Pathway

If this compound or its metabolites were to inhibit IMPDH, this would disrupt the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a critical step in the synthesis of guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

Caption: Hypothetical IMPDH Inhibition Pathway.

Future Directions

The development of a comprehensive understanding of the in vitro properties of this compound necessitates dedicated experimental studies. Future research should focus on:

-

Cytotoxicity Assays: Determining the cytotoxic effects of this compound in various cell lines.

-

Enzyme Inhibition Assays: Specifically investigating the inhibitory potential of this compound and its potential metabolites against enzymes such as IMPDH.

-

Receptor Binding Assays: Evaluating the binding affinity of this compound for various receptors, including serotonin receptor subtypes.

-

Comparative Metabolism Studies: Directly comparing the in vitro metabolism of this compound with its non-deuterated counterpart to understand the effects of deuteration.

These studies will be crucial in elucidating the specific mechanism of action, identifying the relevant signaling pathways, and generating the quantitative data required for a complete technical profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the promoting activity of thiobenzamide on liver carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

The Use of Benzothioamide-d5 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative mass spectrometry, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving accurate and precise results. The SIL-IS closely mimics the analyte of interest throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response. Benzothioamide-d5, the deuterated analog of Benzothioamide, serves as an ideal internal standard for the quantification of Benzothioamide in various biological matrices.

This document provides a detailed application note and a representative protocol for the use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. While specific published methods for Benzothioamide using its deuterated internal standard are not widely available, this protocol is based on established best practices for the bioanalysis of small molecules.

Principle of Internal Standardization

An internal standard is a compound with a known concentration that is added to all samples, including calibration standards, quality controls, and unknown study samples, prior to sample processing. The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then used to quantify the analyte concentration from a calibration curve. The use of a SIL-IS like this compound is advantageous because it has nearly identical chemical and physical properties to the analyte (Benzothioamide), ensuring that it behaves similarly during extraction and ionization.

Caption: Logical workflow for analyte quantification using an internal standard.

Experimental Protocols

This section outlines a representative protocol for the quantification of Benzothioamide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Benzothioamide (analyte) reference standard

-

This compound (internal standard)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Deionized water, 18 MΩ·cm or higher

Preparation of Standard and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Benzothioamide and this compound into separate 10 mL volumetric flasks.

-

Dissolve in and bring to volume with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Benzothioamide by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Label polypropylene (B1209903) microcentrifuge tubes for each standard, quality control (QC), and unknown sample.

-

To 50 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | To be determined by infusion of individual standards |

| Hypothetical Benzothioamide: Q1: m/z 138.0 -> Q3: m/z 77.0 | |

| Hypothetical this compound: Q1: m/z 143.0 -> Q3: m/z 82.0 | |

| Ion Source Parameters | Optimize for specific instrument (e.g., gas flows, temperature, voltage) |

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data from a method validation study using this compound as the internal standard.

Table 1: Calibration Curve Linearity

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) | % Accuracy |

| 1.0 (LLOQ) | 0.012 | 105.0 |

| 2.5 | 0.031 | 102.5 |

| 5.0 | 0.062 | 101.0 |

| 10.0 | 0.125 | 99.5 |

| 50.0 | 0.630 | 100.8 |

| 100.0 | 1.255 | 100.4 |

| 500.0 | 6.280 | 99.7 |

| 1000.0 (ULOQ) | 12.510 | 99.1 |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | % Accuracy | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| LLOQ QC | 1.0 | 1.03 | 103.0 | 8.5 | 10.2 |

| Low QC | 3.0 | 2.95 | 98.3 | 6.2 | 7.8 |

| Mid QC | 80.0 | 81.2 | 101.5 | 4.5 | 5.9 |

| High QC | 800.0 | 790.4 | 98.8 | 3.8 | 5.1 |

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantitative analysis of Benzothioamide in biological matrices. A stable isotope-labeled internal standard is crucial for mitigating variability introduced during sample preparation and analysis, thereby ensuring the generation of high-quality data for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and research. The protocol and data presented here serve as a comprehensive guide for the implementation of such an assay.

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of Benzothioamide in Plasma Using a Deuterated Internal Standard

ABSTRACT: This application note describes the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzothioamide in plasma samples. The method utilizes Benzothioamide-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.[1][2] A simple protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis.[3] The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Benzothioamide.[4][5]

Introduction

Benzothioamide is a compound of interest in drug discovery and development. To accurately assess its pharmacokinetic properties, a reliable and sensitive bioanalytical method is essential.[6] LC-MS/MS has become the technology of choice for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting potential variabilities during sample preparation and analysis, thereby improving data quality.[1][2] This application note provides a comprehensive protocol for the LC-MS/MS analysis of Benzothioamide in a biological matrix.

Experimental

Materials and Reagents

-

Analytes: Benzothioamide and this compound (analytical standard grade)

-

Solvents: HPLC-grade methanol (B129727), acetonitrile, and water. Formic acid (LC-MS grade).

-

Biological Matrix: Blank plasma (e.g., rat or human)

Standard and Sample Preparation

Stock Solutions: Primary stock solutions of Benzothioamide and this compound were prepared in methanol at a concentration of 1 mg/mL.

Working Solutions: Working standard solutions of Benzothioamide were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working solution of the internal standard (this compound) was prepared at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation Protocol: A simple protein precipitation method was used for sample extraction.[3]

-

To 50 µL of plasma sample (blank, calibration standard, or study sample), add 150 µL of the internal standard working solution (in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

LC System: A standard UHPLC system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | To be optimized; a representative gradient is provided below |

| 0.00 min | 10% B |

| 0.50 min | 10% B |

| 2.50 min | 90% B |

| 3.00 min | 90% B |

| 3.10 min | 10% B |

| 5.00 min | 10% B |

Table 2: Mass Spectrometer Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| IonSpray Voltage | 4500 V |

| Temperature | 450°C |

| Nebulizer Gas (Gas 1) | 50 psi |

| Heater Gas (Gas 2) | 60 psi |

| Curtain Gas | 30 psi |

| Collision Gas | 10 psi |

| Dwell Time | 50 ms |

Note: MRM transitions (precursor and product ions) and collision energies need to be determined by infusing the individual compounds into the mass spectrometer.